Isopropyl (4-formylphenoxy)acetate
Overview
Description
Isopropyl (4-formylphenoxy)acetate is a chemical compound with the molecular formula C12H14O4 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H14O4/c1-9(2)16-12(14)8-15-11-5-3-10(7-13)4-6-11/h3-7,9H,8H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 222.24 . The estimated boiling point is 296.92°C .Scientific Research Applications
Environmental and Analytical Chemistry
Regiospecifically Deuterium-Labeled Herbicide Synthesis : The regiospecifically deuterium-labeled isopropyl (4-formylphenoxy)acetate analogs, useful in studying herbicide metabolism in the environment, were synthesized (Żelechowski, Zieliński, & Konopski, 2012).
Alkylation in Organic Synthesis : this compound analogs were used as synthetic reagents in alkylation reactions, contributing to organic synthesis and the development of chiral compounds (Du et al., 2012).
Photocatalytic Mineralization of Endocrine Disruptors : this compound analogs were studied in the context of environmental remediation, specifically in the microwave-assisted photocatalytic degradation of bisphenol-A (Horikoshi, Tokunaga, Hidaka, & Serpone, 2004).
Material Science and Industrial Processes
Extractive Distillation in Chemical Engineering : this compound analogs played a role in the study of extractive distillation processes, particularly in the separation of azeotropic mixtures like isopropyl alcohol and ethyl acetate (Zhang et al., 2020).
Fragmentation of Molecular Radical Cations : The molecular radical cations of isopropyl formate and acetate, including analogs of this compound, were investigated, highlighting their potential in advanced material sciences and chemistry (Muto, Toriyama, Nunome, & Iwasaki, 1984).
Synthesis in Perfumery : A continuous-flow biocatalytic process was studied for the synthesis of commercial fragrances, including isopropyl and tert-butyl analogs, showcasing the application of this compound in the fragrance industry (Tentori et al., 2020).
Production of Isopropyl Acetate : Studies on the synthesis of isopropyl acetate by the acetone method and its reaction mechanism further illustrate the importance of this compound in industrial chemical processes (Zhang et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl 2-(4-formylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(2)16-12(14)8-15-11-5-3-10(7-13)4-6-11/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPMCPQKUMPVBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632272 | |
Record name | Propan-2-yl (4-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199177-25-8 | |
Record name | Propan-2-yl (4-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30632272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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